2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol is an organic compound that features a pyrrolidine ring and a thiophene ring connected by an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethan-1-ol linkage. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining controlled reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and aldehydes, reduced derivatives with modified functional groups, and substituted thiophene derivatives with various functional groups attached.
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyrrolidin-2-yl)-1-(benzofuran-2-yl)ethan-1-ol: Contains a benzofuran ring, offering different electronic properties.
2-(Pyrrolidin-2-yl)-1-(pyridin-2-yl)ethan-1-ol: Features a pyridine ring, which can influence its reactivity and interactions.
Uniqueness
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAPHZLNYDPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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